(E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide
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Overview
Description
(E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide is a synthetic organic compound characterized by its complex structure, which includes methoxy and benzylidene groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then acylated with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for scalability. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The hydrazone moiety can be reduced to hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mechanism of Action
The mechanism by which (E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt normal cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide
- (E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-4-methoxybenzamide
Uniqueness
Compared to similar compounds, (E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide is unique due to the specific positioning of its methoxy groups, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
N-[2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-25-15-6-4-5-13(9-15)19(24)20-12-18(23)22-21-11-14-10-16(26-2)7-8-17(14)27-3/h4-11H,12H2,1-3H3,(H,20,24)(H,22,23)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRVVBRDIUMIHD-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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